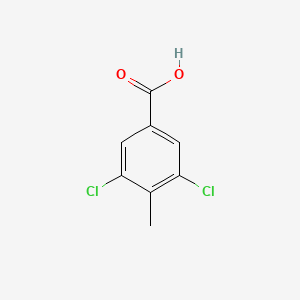
3,5-Dichloro-4-methylbenzoic acid
Cat. No. B1320661
Key on ui cas rn:
39652-34-1
M. Wt: 205.03 g/mol
InChI Key: GBEJAEMDMASLJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05254584
Procedure details


To a solution of p-toluic acid (95.0 g, 0.698 mole) in methylene chloride (1 liter), was added aluminum chloride (260.0 g, 1.948 mole) portionwise keeping the reaction temperature below 10° C. (ice-water bath). When the addition was completed (approx. 30 minutes) chlorine gas was bubbled in at such a rate as to keep the temperature below 10° C. The reaction was followed by gas-liquid chromatography. After about 4 hours, most of the starting material had been converted to the expected compound. The resulting mixture was poured into ice and concentrated hydrochloric acid and then extracted with ethyl acetate several times. The combined organic layers were then washed with water and dried over anhydrous sodium sulfate. Removing the solvent in a rotavap yielded the crude product as a white solid. Recrystallization from acetone/water or ethyl acetate/hexane yielded 3,5-dichloro-4-methylbenzoic acid with minor impurities 115.4 g (81% yield of product).



[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Name
Yield
81%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[CH:6][CH:7]=1.[Cl-:11].[Al+3].[Cl-:13].[Cl-].ClCl>C(Cl)Cl>[Cl:11][C:3]1[CH:4]=[C:5]([CH:6]=[C:7]([Cl:13])[C:2]=1[CH3:1])[C:8]([OH:10])=[O:9] |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
95 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=CC(=CC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
260 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was bubbled in at such a rate as
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 10° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting mixture was poured into ice and concentrated hydrochloric acid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate several times
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were then washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removing the solvent in a rotavap
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielded the crude product as a white solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from acetone/water or ethyl acetate/hexane
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C(=O)O)C=C(C1C)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 81% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
